molecular formula C20H25NO2 B8612836 4-[(7-Phenylheptyl)amino]benzoic acid CAS No. 61440-36-6

4-[(7-Phenylheptyl)amino]benzoic acid

Cat. No.: B8612836
CAS No.: 61440-36-6
M. Wt: 311.4 g/mol
InChI Key: QWUMPYQNEHASHU-UHFFFAOYSA-N
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Description

4-[(7-Phenylheptyl)amino]benzoic acid is a benzoic acid derivative featuring a 7-phenylheptyl amino group at the para position of the benzene ring. While direct data on this compound are sparse in the provided evidence, structural analogs and related derivatives offer insights into its properties and applications.

Properties

CAS No.

61440-36-6

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

4-(7-phenylheptylamino)benzoic acid

InChI

InChI=1S/C20H25NO2/c22-20(23)18-12-14-19(15-13-18)21-16-8-3-1-2-5-9-17-10-6-4-7-11-17/h4,6-7,10-15,21H,1-3,5,8-9,16H2,(H,22,23)

InChI Key

QWUMPYQNEHASHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCNC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-[(7-Phenylheptyl)amino]benzoic acid with five analogs, focusing on substituent effects, spectral characteristics, synthesis, and crystallographic data.

Substituent Variations and Structural Features
Compound Name Substituent Group(s) Key Structural Differences
4-[(2-Phenylethyl)amino]benzoic acid 2-Phenylethyl amino group Shorter alkyl chain (C2 vs. C7)
4-[4-(Dimethylaminobenzylidene)amino]benzoic acid Dimethylaminobenzylidene group Schiff base formation at amino position
4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid Azetidinone ring with chloro and hydroxyphenyl groups Heterocyclic ring substitution
Benzoic acid,4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester Dimethoxybenzoyl and methyl ester groups Esterification and hydroxylation
3-[[4-(4-Cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid Triazine core with cyano/methoxy substituents Triazine-based scaffold

Key Observations :

  • The alkyl chain length (C7 in the target compound vs. C2 in ) influences lipophilicity and packing efficiency in crystal structures.
  • Electron-withdrawing groups (e.g., cyano in ) alter electronic properties, affecting UV-Vis absorption and reactivity.
Spectral Data Comparison
Compound Name UV-Vis (λmax, nm) IR Peaks (cm⁻¹) Reference
4-[4-(Dimethylaminobenzylidene)amino]benzoic acid (SB1) 341.0, 267.0 N-H (3300), C=O (1680)
4-[(2-Phenylethyl)amino]benzoic acid Not reported Carboxylic O-H (2500–3000)
4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid Not reported C=O (azetidinone, 1750)

Key Observations :

  • The Schiff base derivative (SB1) shows a bathochromic shift (λmax 341 nm) due to extended conjugation .
  • Carboxylic acid derivatives typically exhibit broad O-H stretches (~2500–3000 cm⁻¹) and C=O peaks (~1680 cm⁻¹) .

Key Observations :

  • DMF and ZnCl₂ are common in heterocyclic synthesis (e.g., thiazolidinones) .
  • Crystallographic techniques (e.g., SHELX , SIR97 ) are critical for structural validation.
Crystallographic Parameters
Compound Name Crystal System Space Group Unit Cell Parameters (Å, °) Reference
4-[(2-Phenylethyl)amino]benzoic acid Monoclinic P2₁/c a=8.62, b=14.85, c=10.21, β=106.5
Triazine-based benzoic acid derivative Not reported Not reported Not reported

Key Observations :

  • The monoclinic system and P2₁/c space group are common for benzoic acid derivatives due to hydrogen-bonding networks .
  • Longer alkyl chains (e.g., C7 in the target compound) may increase unit cell volume compared to C2 analogs.

Research Implications and Limitations

  • Spectral Gaps: Limited UV-Vis/IR data for compounds with long alkyl chains (e.g., C7) hinder direct comparisons.

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